molecular formula C17H27N5O3S B5519513 (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5519513
M. Wt: 381.5 g/mol
InChI Key: JNHXNOGFCPIKSO-CABCVRRESA-N
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Description

This section typically introduces the chemical compound's relevance and its general class. The compound is structurally related to triazolyl and pyrazine derivatives, known for various chemical and biological activities. These compounds are often synthesized for their potential use in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions starting from simple precursors. For example, 2-bromo-1-(1H-pyrazol-4-yl)ethanone derivatives are synthesized through reactions involving aminotriazolethiols or by reactions of pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives with appropriate bromo compounds (Salem et al., 2016). The methodologies can vary based on the desired substitution pattern and the functional groups present in the final product.

Scientific Research Applications

Synthesis and Chemical Properties

Research into chemicals structurally related to (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide has primarily focused on the synthesis and potential applications of triazole derivatives in various fields. One study detailed the synthesis of 1H-1,2,4-triazole substituted β-aminoenones, β-diones, and pyrazoles, exploring their potential as fungicides, although they did not show activity comparable to commercial preparations (Skačáni et al., 1991). Another study focused on synthesizing new triazolo and pyrimidine derivatives, indicating a broad interest in the chemical manipulation and potential applications of these compounds in pharmaceuticals (Elotmani et al., 2002).

Antimicrobial and Antifungal Applications

Several studies have synthesized novel triazole derivatives and evaluated their antimicrobial and antifungal properties. For example, a series of 1,2,3-triazole-pyrazole hybrids were synthesized and demonstrated significant antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Pervaram et al., 2017). Another research initiative synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer treatment (Hassan et al., 2014).

Synthesis of Novel Heterocycles

Further research has focused on the synthesis of new heterocycles based on pyrazole, exploring their antimicrobial activity. One study treated 3-methyl 1-phenyl-5-amino pyrazole with various reactants, leading to the creation of novel compounds with potential antimicrobial applications (El‐Emary et al., 2002). Additionally, new 1,2,4-triazolo and 2H-pyrano pyridine derivatives were synthesized, further expanding the range of potential pharmaceutical and biochemical applications of these compounds (Kumar & Mashelkar, 2007).

properties

IUPAC Name

1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-(4-methyl-1,2,4-triazol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3S/c1-13(2)6-7-21-8-9-22(15-11-26(24,25)10-14(15)21)17(23)5-4-16-19-18-12-20(16)3/h6,12,14-15H,4-5,7-11H2,1-3H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHXNOGFCPIKSO-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)CCC3=NN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CCC3=NN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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